molecular formula C23H28N4O3S B2624874 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide CAS No. 886905-07-3

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide

Cat. No.: B2624874
CAS No.: 886905-07-3
M. Wt: 440.56
InChI Key: XLHIEALXYNMDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide is a synthetic organic compound designed for preclinical research and development. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with a variety of biological targets. The structure integrates this heterocyclic system with a piperidine ring and a phenylsulfonyl group, a configuration often explored in the design of molecules for investigating protein-ligand interactions. The presence of the benzimidazole moiety is significant, as this structural element is found in compounds studied for a wide range of activities, including as potential anti-inflammatory agents and inhibitors of specific enzymes like phosphodiesterase 10A (PDE10A) . Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold is a recognized structure in the search for novel NLRP3 inflammasome inhibitors, which are key targets in inflammatory disease research . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for handling this compound in accordance with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-16(2)15-22(28)24-18-7-9-19(10-8-18)31(29,30)27-13-11-17(12-14-27)23-25-20-5-3-4-6-21(20)26-23/h3-10,16-17H,11-15H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIEALXYNMDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide has been investigated for its role as an inhibitor of specific enzymes and receptors in the body.

1.1. Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. For instance, derivatives of benzoimidazole have shown effective inhibition of heparanase with IC(50) values ranging from 0.23 to 0.29 µM, suggesting that modifications to the piperidine and sulfonamide groups can enhance bioactivity .

1.2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways involved in tumor growth and metastasis. The benzimidazole moiety is known for its role in anticancer drug design, and when combined with piperidine and sulfonamide functionalities, it may enhance the compound's efficacy against specific cancer types .

Pharmacological Insights

2.1. Receptor Modulation
The compound may also serve as a modulator for various receptors, including those involved in neurotransmission and pain pathways. Studies have indicated that similar compounds can influence serotonin receptors, which are crucial for mood regulation and pain perception .

2.2. Cardiovascular Applications
Given the structural similarities to known antiarrhythmic agents, this compound could potentially exhibit cardiovascular effects by interacting with potassium channels, thus prolonging cardiac refractoriness . This aspect warrants further investigation into its safety and efficacy profiles in cardiovascular models.

Biochemical Tools

3.1. Research Applications
As a biochemical tool, this compound can be utilized in research settings to study the mechanisms of enzyme action and receptor signaling pathways. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting complex biological processes .

3.2. Structural Studies
The compound's unique structure allows for detailed studies using techniques such as X-ray crystallography and NMR spectroscopy to understand its interactions at the molecular level . These studies can provide insights into the structural requirements for biological activity.

Mechanism of Action

The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole-Phenyl Amides ()

Compounds such as N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () and N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide () share the benzimidazole-phenyl backbone but differ in their amide substituents. These variations impact bioactivity:

  • Substituent Effects : Methoxy groups (e.g., 2-methoxy, 3,4,5-trimethoxy) enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in antiviral studies against BVDV . In contrast, the 3-methylbutanamide group in the target compound may improve membrane permeability due to its branched alkyl chain .
Compound Amide Substituent Key Activity Yield Reference
Target Compound 3-Methylbutanamide Undisclosed (Theoretical) N/A
N-(4-Bzim-phenyl)-2-methoxybenzamide 2-Methoxybenzamide FERM domain inhibition 35%
N-(4-Bzim-phenyl)-4-nitrobenzamide 4-Nitrobenzamide Antiviral (BVDV) 40–50%

Piperidine-Sulfonyl Derivatives ()

The piperidine-sulfonyl group in the target compound is structurally analogous to 2-(4-(N-isopropylsulfamoyl)phenyl)-1H-benzo[d]imidazole derivatives () and 1-(4-fluorobenzyl)-N-piperidinyl-benzimidazoles (). Key distinctions include:

  • Target Specificity : highlights sulfonamide-linked piperidines as kinase inhibitors, whereas the target compound’s 3-methylbutanamide group may shift activity toward GPCRs or proteases .

Antitumor and Antiviral Analogs ()

  • N-(4-Bzim-phenyl)-4-chlorobenzamide () and N-(4-Bzim-phenyl)-N’-(4-chlorophenyl)formamidine () exhibit antitumor activity via intercalation or topoisomerase inhibition. The target compound’s sulfonyl-piperidine group could enhance DNA binding affinity compared to these chloro-substituted analogs .
  • Benzimidazole-thiazole hybrids () show analgesic properties, suggesting that the target compound’s 3-methylbutanamide may similarly modulate pain pathways but with improved metabolic stability .

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide, a compound characterized by its complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C26H30N4O2S
  • Molecular Weight : 478.61 g/mol

The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives in targeting various cancer types. The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been explored, as dysregulation of EGFR is implicated in numerous cancers. Research indicates that modifications to the benzimidazole structure can enhance binding affinity and selectivity towards EGFR, thereby improving therapeutic efficacy against tumors expressing this receptor .

Antimicrobial Activity

Benzimidazole derivatives have also shown promise as antimicrobial agents. In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group present in this compound is believed to contribute to its antibacterial properties by interfering with bacterial folic acid synthesis .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological effects. Compounds containing piperidine rings have been studied for their activity as dopamine receptor antagonists, which may provide therapeutic benefits in treating psychiatric disorders such as schizophrenia . The specific interactions of this compound with neurotransmitter receptors remain an area for further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Modification of the Sulfonamide Group : Variations in the sulfonamide substituents can significantly affect the compound's potency and selectivity towards target enzymes and receptors.
  • Benzimidazole Substituents : The introduction of different substituents on the benzimidazole ring can enhance binding affinity to EGFR, suggesting that careful modification can lead to more effective anticancer agents .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • EGFR Inhibition : A study demonstrated that a benzimidazole derivative with a similar piperidine structure effectively inhibited EGFR signaling pathways in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • Antimicrobial Efficacy : Another research project evaluated a series of benzimidazole sulfonamides against various bacterial strains, revealing that certain modifications led to enhanced antibacterial activity against resistant strains .

Q & A

Q. What are the key synthetic pathways for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole-piperidine core via condensation of o-phenylenediamine derivatives with piperidine-4-carboxylic acid under acidic conditions .
  • Step 2: Sulfonylation of the piperidine nitrogen using 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine .
  • Step 3: Coupling of the sulfonamide intermediate with 3-methylbutanoyl chloride via amide bond formation in DMF with a base like triethylamine . Characterization relies on NMR (1H/13C), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) to confirm molecular weight .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

  • pH-dependent degradation: Incubation in buffers (pH 1–13) at 37°C for 24–72 hours, monitored via HPLC to track degradation products .
  • Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
  • Light sensitivity: Exposure to UV-Vis light (300–800 nm) to assess photodegradation pathways .

Q. What in vitro assays are used to screen for its biological activity?

Initial screens include:

  • Enzyme inhibition assays: Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cell viability assays: MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects .
  • Receptor binding studies: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

  • Molecular docking: Tools like AutoDock Vina or Schrödinger Suite predict binding modes to receptors (e.g., histamine H4R) using crystallographic data .
  • MD simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on key interactions (e.g., hydrogen bonds with Asp94 in H4R) .
  • QSAR models: Leverage datasets of benzimidazole derivatives to correlate substituents (e.g., sulfonyl groups) with IC50 values .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Crystallographic validation: Solve X-ray structures of ligand-target complexes to confirm binding poses .
  • Metabolite profiling: LC-MS/MS identifies off-target interactions or metabolic inactivation (e.g., cytochrome P450-mediated oxidation) .
  • Comparative SAR analysis: Cross-reference data from structural analogs (e.g., N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide) to identify outliers .

Q. How are reaction conditions optimized for scalable synthesis while maintaining yield and purity?

  • DoE (Design of Experiments): Apply factorial designs to variables (temperature, solvent ratio, catalyst loading) to maximize yield .
  • Flow chemistry: Continuous synthesis in microreactors reduces side reactions (e.g., sulfonamide over-sulfonation) .
  • Green chemistry principles: Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts: Eliminate putative targets (e.g., H4R) in cell lines to confirm pathway specificity .
  • Phosphoproteomics: SILAC-based MS identifies downstream signaling changes (e.g., MAPK/ERK inhibition) .
  • In vivo PET imaging: Radiolabel with 11C or 18F to track biodistribution and target engagement in animal models .

Methodological Considerations

Table 1: Key Physicochemical and Biological Data for Structural Analogs

PropertyValue (Analog from )Method Used
Molecular Weight494.99 g/molESI-MS
LogP (Octanol-Water)3.2 ± 0.1Shake-flask HPLC
IC50 (EGFR kinase inhibition)12.5 µMADP-Glo® Kinase Assay
Solubility (PBS, pH 7.4)85 µg/mLNephelometry

Table 2: Common Degradation Pathways Under Stress Conditions

ConditionMajor DegradantProposed Mechanism
Acidic (pH 1.2)Benzimidazole ring hydrolysisAcid-catalyzed cleavage
Alkaline (pH 10)Sulfonamide hydrolysisNucleophilic attack by OH⁻
UV Light (254 nm)Photo-oxidized sulfonyl groupRadical-mediated oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.